2-(4-(ethylthio)phenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(4-(ethylthio)phenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the potential of such compounds in redox biology and coordination chemistry. The study by Chkirate et al. (2019) on these complexes highlights the importance of hydrogen bonding in the self-assembly process and their potential therapeutic applications due to their antioxidant properties (Chkirate et al., 2019).
Pharmacological Potential and Drug Design
Compounds with 1,3,4-oxadiazole and pyrazole structures have been evaluated for their pharmacological potential, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. The research by Faheem (2018) explores the computational and pharmacological evaluation of these derivatives, indicating their potential as lead compounds in drug discovery and development for various therapeutic areas (Faheem, 2018).
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-4-26-14-7-5-13(6-8-14)11-16(24)20-18-22-21-17(25-18)15-9-10-19-23(15)12(2)3/h5-10,12H,4,11H2,1-3H3,(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBFBSZPTKHWTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.